molecular formula C4H8N2O3 B555707 l-Isoasparagine CAS No. 28057-52-5

l-Isoasparagine

Cat. No. B555707
CAS RN: 28057-52-5
M. Wt: 132.12 g/mol
InChI Key: PMLJIHNCYNOQEQ-REOHCLBHSA-N
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Description

l-Isoasparagine is an aspartic 1-amide and a L-aspartic acid derivative . It is an enantiomer of a D-aspartic 1-amide .


Synthesis Analysis

There are studies that have reported the synthesis of isoasparagine from β-benzyl aspartate .


Chemical Reactions Analysis

l-Isoasparagine is involved in various chemical reactions .


Physical And Chemical Properties Analysis

l-Isoasparagine has a molecular weight of 132.12 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 3 .

Scientific Research Applications

  • Formation of isoaspartyl peptide bonds (isoAsp) is a common form of non-enzymatic degradation of peptides and proteins under mild conditions. It occurs most readily at Asn-Gly, Asn-Ser, and Asp-Gly sequences and can decrease the biological activity of a protein pharmaceutical, alter its susceptibility to proteolytic degradation, and elicit autoimmunity (Aswad, Paranandi, & Schurter, 2000).

  • Deamidation generates L-aspartic acid (L-Asp), D-aspartic acid (D-Asp), L-isoaspartic acid (L-isoAsp), or D-isoaspartic acid (D-isoAsp) residues. The Asp and isoAsp isoforms are difficult to resolve using mass spectrometry since they have the same mass and fragmentation pattern in MS/MS. Mixed mode electrostatic-interaction modified hydrophilic interaction liquid chromatography (emHILIC) coupled to high-resolution mass spectrometry is being developed to address these analytical challenges (Sze, JebaMercy, & Ngan, 2020).

  • The formation of isoAsp sites may sometimes have a useful function, such as a novel mechanism for intentional modification of protein structure (Reissner & Aswad, 2003).

  • Isoasparagine is a distinct taxonomic marker in some species of Characeae. Its presence or absence can be used to differentiate species within this family, suggesting its importance in taxonomic classification (Sakano, Kasaki, & Tazawa, 1989).

  • Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides shows that one of the most frequent modifications in proteins and peptides is the deamidation of asparagine, leading to a mixture of forms with L-isoaspartyl dominating. This spontaneous isomerization affects organism physiology and can be analyzed using mass spectrometry (Yang & Zubarev, 2010).

  • Eukaryotic protein carboxyl methyltransferases exhibit specificity for l-isoaspartyl sequences. The specificity of this enzyme implies that it may play a key role in the degradation or repair of deamidation-damaged proteins (Aswad & Johnson, 1987).

Safety And Hazards

There is limited information available on the safety and hazards of l-Isoasparagine .

Future Directions

There are ongoing studies on the use of l-Asparaginase, an enzyme that hydrolyses the amino acid asparagine into aspartic acid and ammonia, as an efficient and safe anti-cancer therapy . The design of optimized l-Asparaginase molecules provides opportunities to overcome unwanted toxicities . An additional challenge to broader application of l-Asparaginases is how cells can counter the pharmacological effect of this drug and the identification of l-Asparaginases resistance mechanisms .

properties

IUPAC Name

(3S)-3,4-diamino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLJIHNCYNOQEQ-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

l-Isoasparagine

CAS RN

28057-52-5
Record name Isoasparagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028057525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOASPARAGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9ANT46A26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
C Ressler - Journal of the American Chemical Society, 1960 - ACS Publications
… -L-isoasparagine was further purified through a second extraction or was converted directly in reasonable yield with sodium in liquid NH319 to L-isoasparagine (… %tosyl-L-isoasparagine …
Number of citations: 21 pubs.acs.org
J Eldo, JP Cardia, EM O'Day, J Xia… - Journal of medicinal …, 2006 - ACS Publications
The synthesis of a new inhibitor, N-phosphonacetyl-l-isoasparagine (PALI), of Escherichia coli aspartate transcarbamoylase (ATCase) is reported, as well as structural studies of the …
Number of citations: 18 pubs.acs.org
I Kira, Y Asano, K Yokozeki - Journal of bioscience and bioengineering, 2009 - Elsevier
Screening was carried out for microorganisms able to produce N-(l-α-l-aspartyl)-l-phenylalanine methyl ester [APM] from l-isoasparagine and l-phenylalanine methyl ester hydrochloride…
Number of citations: 1 www.sciencedirect.com
C Ressler, GR Nagarajan, M Kirisawa… - The Journal of …, 1971 - ACS Publications
… p-Methoxybenzyloxycarbonyl-L-isoasparagine was dehydrated to p-… p-Methoxybenzyloxycarbonyl-L-isoasparagine … yield by hydrogenolysis16 of Cbz-L-isoasparagine,26 was …
Number of citations: 28 pubs.acs.org
WB Lutz, C Ressler, DE Nettleton Jr… - Journal of the …, 1959 - ACS Publications
… of the starting material, carbobenzoxy-L-isoasparagine (II), in … benzoxy-L-isoasparagine from the normal compound involved … of the crude product, carbobenzoxyL-isoasparagine was …
Number of citations: 50 pubs.acs.org
E Sondheimer, RW Holley - Journal of the American Chemical …, 1954 - ACS Publications
… % yield from carbobenzoxy-L-isoasparagine methyl ester by the above pro… -L-asparagine and carbobenzoxy-L-isoasparagine are … with those for pure L-asparagine and L-isoasparagine. …
Number of citations: 195 pubs.acs.org
Y Nozaki, C Tanford - Journal of Biological Chemistry, 1967 - Elsevier
… The synthesis of N-acetyl-L-isoasparagine … Melville and Richardson (8) have made careful determinations of the two dissociation constants of L-isoasparagine …
Number of citations: 90 www.sciencedirect.com
S Groß, B Schnell, PA Haack, D Auerbach… - Nature …, 2021 - nature.com
… -bound l-asparagine to l-isoasparagine 1 . Feeding of 15 … l-isoasparagine 1 indicating an aminomutase-type reaction. Since cystobactamids contain β-cyano-l-alanine or l-isoasparagine …
Number of citations: 18 www.nature.com
D Gigot, M Penninckx - Journal of pharmaceutical sciences, 1984 - Elsevier
… phosphonoacetyl-L-isoasparagine) have been synthesized to ohtain potential medicinal agents useful as prodrugs or in a lysosomotropic carrier approach. The bridging unit, …
Number of citations: 8 www.sciencedirect.com
H KOMEDA, N MIZUGUCHI, K Ikuo… - Bulletin of Toyama …, 2005 - pu-toyama.repo.nii.ac.jp
… hydrolyzes o-amide group of L-isoasparagine to form L-aspartic acid and ammonia may catalyze the synthesis of aspartame from L-isoasparagine and L-phenylalanine methyl ester by …
Number of citations: 2 pu-toyama.repo.nii.ac.jp

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